![molecular formula C22H33ClN4O B6135609 1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6135609.png)
1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine
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Overview
Description
1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as ACBP or piperazine derivative 1. This compound has been extensively studied in scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine involves its interaction with various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors and a potent antagonist at serotonin 5-HT2A receptors. This compound also has affinity for adrenergic receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential as a therapeutic agent for schizophrenia. This compound has also been shown to decrease serotonin release, which may contribute to its potential as a therapeutic agent for depression and anxiety. It has also been shown to have effects on various other neurotransmitter systems such as the noradrenergic system.
Advantages and Limitations for Lab Experiments
1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine has several advantages and limitations for lab experiments. One advantage is its potent affinity for various neurotransmitter receptors, which makes it a useful tool for studying the pharmacology of these receptors. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments. The cost of this compound may also be a limitation for some researchers.
Future Directions
There are several future directions for the study of 1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine. One direction is the development of more potent and selective derivatives of this compound for use as therapeutic agents for various neurological disorders. Another direction is the study of the long-term effects of this compound on neurotransmitter systems and behavior. The potential use of this compound as a tool for studying the structure and function of neurotransmitter receptors is also an area of future research.
Synthesis Methods
The synthesis of 1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine involves the reaction between 1,4-bis-(3-chlorophenyl)piperazine and acetic anhydride in the presence of a catalyst. The reaction results in the formation of the desired product, which is then purified using various techniques such as chromatography and recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent affinity for various neurotransmitter receptors such as dopamine, serotonin, and adrenergic receptors. This compound has also been studied for its potential as a therapeutic agent for various neurological disorders such as schizophrenia, depression, and anxiety.
properties
IUPAC Name |
1-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClN4O/c1-18(28)24-10-7-20(8-11-24)27-9-3-6-22(17-27)26-14-12-25(13-15-26)21-5-2-4-19(23)16-21/h2,4-5,16,20,22H,3,6-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXCBLYSVKWKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine |
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